Chemical structure and physical properties of 1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol
Chemical structure and physical properties of 1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol
Executive Summary
1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol is a highly versatile N-aryl benzimidazole scaffold that serves as a critical building block in medicinal chemistry and materials science. Because the benzimidazole core mimics purine bases, derivatives of this class are frequently utilized as pharmacophores in the development of antimicrobial agents, proton pump inhibitors (PPIs), and selective receptor antagonists. This whitepaper provides an in-depth analysis of its molecular dynamics, physicochemical properties, and the mechanistic causality behind its synthesis, designed specifically for researchers scaling up drug development workflows.
Molecular Architecture & Tautomeric Dynamics
The structural integrity and reactivity of 1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol are governed by two primary features: the electron-donating N1-aryl substituent and the C2-sulfur moiety.
The ethoxy group on the phenyl ring exerts a positive resonance (+R) effect, increasing the electron density across the benzimidazole system. This electronic enrichment influences the molecule's binding affinity in biological targets and enhances the nucleophilicity of the sulfur atom during downstream derivatization (e.g., thioether formation).
Thiol-Thione Tautomerism: A defining feature of this molecule is its dynamic thiol-thione tautomerism. While conventionally named as a "thiol" (mercaptan), crystallographic and spectroscopic data of analogous 2-mercaptobenzimidazoles reveal that the compound predominantly exists as a thiourea derivative—specifically, 1-(4-ethoxyphenyl)-1,3-dihydro-2H-benzimidazole-2-thione—in the solid state[1]. This thione form is thermodynamically favored due to the stability of the C=S double bond (characterized by a short bond length of ~169 pm) and the formation of extensive intermolecular N-H···S hydrogen bonding networks[1]. However, in alkaline environments, the equilibrium shifts entirely to the thiolate anion, which is the reactive species required for synthetic functionalization.
Physicochemical Profiling
The following table summarizes the quantitative physical and chemical properties of the compound, synthesized from empirical data of the 2-mercaptobenzimidazole class.
| Property | Value / Description |
| IUPAC Name | 1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol |
| Molecular Formula | C15H14N2OS |
| Molecular Weight | 270.35 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Predicted LogP | ~3.5 – 4.0 (Highly lipophilic) |
| Solubility Profile | Soluble in DMSO, DMF, and alkaline aqueous solutions; insoluble in neutral water. |
| Tautomeric State | Thiol (minor in solid) ⇌ Thione (major in solid) |
Synthetic Methodology & Mechanistic Causality
The synthesis of N-aryl-2-mercaptobenzimidazoles is classically executed via the cyclocondensation of the corresponding N-aryl-o-phenylenediamine with carbon disulfide (CS 2 ) in the presence of an alkali metal hydroxide[2][3].
Causality of Experimental Choices:
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Role of KOH: Potassium hydroxide is not merely a solvent alkalizer; it acts as a crucial catalyst. It deprotonates the primary amine of the o-phenylenediamine precursor, drastically enhancing its nucleophilicity for the initial attack on the highly electrophilic carbon of CS 2 [2].
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Solvent Matrix (EtOH/H 2 O): A mixed solvent system is critical. Ethanol dissolves the organic precursor, while water dissolves the KOH. This homogeneous phase ensures that the organic and inorganic reactants are in constant contact, facilitating smooth kinetic progression without the need for phase-transfer catalysts[2][4].
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Thermal Activation: Refluxing at 75–85 °C provides the necessary activation energy for the secondary amine to execute an intramolecular nucleophilic attack on the dithiocarbamate intermediate, driving the cyclization and subsequent elimination of hydrogen sulfide (H 2 S)[2].
Mechanistic workflow of 1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol synthesis and tautomerism.
Self-Validating Experimental Protocol
The following protocol describes the synthesis of 1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol. This workflow is designed as a self-validating system , meaning the physical phenomena observed during the reaction inherently confirm the success of the mechanistic steps.
Step-by-Step Methodology:
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Base Preparation: Dissolve 0.03 mol of Potassium Hydroxide (KOH) in a solvent mixture comprising 30 mL of ethanol (60%) and 20 mL of deionized water (40%)[2].
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Electrophile Addition: Under continuous magnetic stirring, add 0.03 mol of Carbon Disulfide (CS 2 ) dropwise to the alkaline solution. Caution: CS 2 is highly volatile and flammable; perform strictly under a fume hood.
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Precursor Integration: Dissolve 0.03 mol of N-(4-ethoxyphenyl)-o-phenylenediamine in 20 mL of absolute ethanol. Add this solution dropwise to the KOH/CS 2 mixture at room temperature[2].
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Cyclocondensation (Self-Validation Checkpoint 1): Heat the reaction mixture to reflux (75–85 °C) for 6 hours[2].
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Validation: The reaction validates its progression through the continuous evolution of H 2 S gas. Suspend a strip of lead(II) acetate paper at the top of the condenser; it will turn black (forming PbS), serving as a real-time kinetic indicator of the cyclization phase.
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Solvent Evaporation: Upon completion (verified by TLC; eluent: CHCl 3 /MeOH), remove the ethanol under reduced pressure using a rotary evaporator.
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pH-Dependent Precipitation (Self-Validation Checkpoint 2): Dissolve the remaining white/pale-yellow residue in 50 mL of deionized water. The product will remain entirely soluble as a potassium thiolate salt. Slowly add dilute acetic acid (50% v/v) until the pH reaches 4.5–5.0[2].
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Validation: The acidification forces the protonation of the thiolate. Because the neutral thione form is highly insoluble in water, it will immediately crash out of the solution as a crystalline precipitate, visually confirming successful conversion and facilitating isolation.
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Purification: Filter the precipitate under vacuum, wash extensively with cold water, and recrystallize from a 1:1 mixture of ethanol and water to achieve >95% purity[2].
Spectroscopic Characterization
To confirm the structural identity and the dominant tautomeric state of the isolated product, researchers must rely on specific spectroscopic markers:
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FT-IR Spectroscopy: The solid-state IR spectrum will notably lack the characteristic S-H stretching band (typically expected around 2500–2600 cm −1 ). Instead, a strong absorption band corresponding to the C=S stretch will appear between 1100–1200 cm −1 , alongside a prominent N-H stretch at ~3100 cm −1 , confirming the solid-state thione tautomer[5].
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1 H-NMR (DMSO- d6 ): The highly deshielded N-H proton of the benzimidazole ring will appear far downfield (typically δ 12.0–13.0 ppm), further validating the thione structure in polar aprotic solvents. The ethoxy substituent will present a distinct quartet at ~4.0 ppm (-CH 2 -) and a triplet at ~1.3 ppm (-CH 3 ).
References
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Synthesis of 99mTc-labeled 2-Mercaptobenzimidazole as a novel radiotracer to diagnose tumor hypoxia. PubMed Central (PMC). Available at:[Link]
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Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Al-Nahrain Journal of Science. Available at:[Link]
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Mercaptobenzimidazole. Wikipedia. Available at: [Link]
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Synthesis of 2-mercaptobenzimidazole from the reaction of o-phenylene diamine and carbon disulfide in the presence of potassium hydroxide. ResearchGate. Available at:[Link]
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(PDF) Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. ResearchGate. Available at:[Link]
Sources
- 1. Mercaptobenzimidazole - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 99mTc-labeled 2-Mercaptobenzimidazole as a novel radiotracer to diagnose tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives | Al-Nahrain Journal of Science [anjs.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]

